



H-Arg-Ser-Arg-OH: In Vitro Assay Application Notes and Protocols

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Compound of Interest		
Compound Name:	H-Arg-Ser-Arg-OH	
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Introduction

The tetrapeptide **H-Arg-Ser-Arg-OH**, characterized by its Arginine-Serine-Arginine (RSR) motif, is a subject of growing interest in cell biology and drug development. Arginine-rich peptides are known for their roles as cell-penetrating peptides (CPPs) and their involvement in crucial cellular processes. Notably, the RXR and RSRR motifs have been identified as endoplasmic reticulum (ER) retention/retrieval signals for several proteins, including the GABA(B1) receptor subunit.[1][2] This suggests that **H-Arg-Ser-Arg-OH** may act as a competitive inhibitor of these retention signals, thereby modulating the cell surface expression of target proteins.

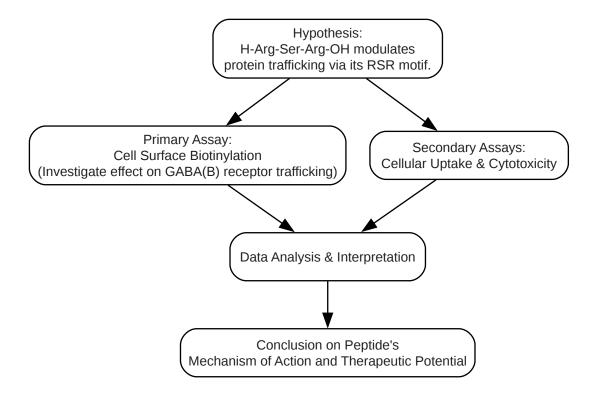
These application notes provide detailed protocols for in vitro assays to investigate the biological activity of **H-Arg-Ser-Arg-OH**, focusing on its potential to modulate GABA(B) receptor trafficking and its inherent cell-penetrating and cytotoxic properties.

Postulated Signaling Pathway: Modulation of GABA(B) Receptor Trafficking

The functional expression of GABA(B) receptors on the plasma membrane is a tightly regulated process. The GABA(B1) subunit contains an RSRR motif that acts as an ER retention signal, preventing its transport to the cell surface unless it forms a heterodimer with the GABA(B2)



subunit.[2][3] The **H-Arg-Ser-Arg-OH** peptide may competitively bind to the cellular machinery that recognizes this retention signal, thereby disrupting the retention of the GABA(B1) subunit and potentially affecting the overall surface expression of functional GABA(B) receptors.



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References

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